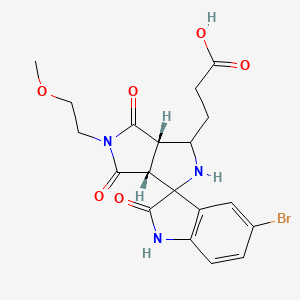
C19H20BrN3O6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound C19H20BrN3O6 N-(2-bromo-4-nitrophenyl)-2-[(4R)-4-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl]acetamide [_{{{CITATION{{{1{N-(2-bromo-4-nitrophenyl)-2-[(4R)-4-hydroxy-5,8-dimethoxy-1,2,3,4 ...](https://www.molinstincts.com/structure/N-2-bromo-4-nitrophenyl-2-4R-4-hydroxy-5-8-dimethoxy-1-2-3-4-cstr-CT1031815341.html). It is a complex organic molecule that contains bromine, nitrogen, oxygen, and other elements in its structure[{{{CITATION{{{_1{N-(2-bromo-4-nitrophenyl)-2-(4R)-4-hydroxy-5,8-dimethoxy-1,2,3,4 ...
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C19H20BrN3O6 typically involves multiple steps, starting with the bromination of a precursor molecule followed by nitration and subsequent reactions to introduce the hydroxy and methoxy groups[_{{{CITATION{{{_1{N-(2-bromo-4-nitrophenyl)-2-(4R)-4-hydroxy-5,8-dimethoxy-1,2,3,4 .... The reaction conditions may include the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of This compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure consistency and purity of the final product. The use of automated systems and advanced purification techniques would be essential to achieve high yields and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
C19H20BrN3O6: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: : Substitution reactions can occur at the bromine or nitro groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are often used.
Substitution: : Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of This compound , such as amine derivatives, hydroxylated compounds, and other substituted analogs.
Wissenschaftliche Forschungsanwendungen
C19H20BrN3O6: has several scientific research applications, including:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have biological activity and can be used in studies related to enzyme inhibition or receptor binding.
Medicine: : Potential therapeutic applications could include the development of new drugs or treatments for various diseases.
Industry: : It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrial products.
Wirkmechanismus
The mechanism by which C19H20BrN3O6 exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in cellular processes. The exact mechanism would depend on the specific application and the biological system in which it is being studied.
Vergleich Mit ähnlichen Verbindungen
C19H20BrN3O6: can be compared with other similar compounds, such as:
N-(2-bromo-4-nitrophenyl)-2-[(4R)-4-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl]acetamide
4-(2-bromoacetyl)-N-{[(2S,3R,5S)-3-hydroxy-5-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methyl}benzamide
These compounds share similar structural features but may differ in their functional groups or overall molecular architecture, leading to differences in their chemical properties and biological activities.
Eigenschaften
Molekularformel |
C19H20BrN3O6 |
|---|---|
Molekulargewicht |
466.3 g/mol |
IUPAC-Name |
3-[(3aR,6aS)-5'-bromo-5-(2-methoxyethyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid |
InChI |
InChI=1S/C19H20BrN3O6/c1-29-7-6-23-16(26)14-12(4-5-13(24)25)22-19(15(14)17(23)27)10-8-9(20)2-3-11(10)21-18(19)28/h2-3,8,12,14-15,22H,4-7H2,1H3,(H,21,28)(H,24,25)/t12?,14-,15+,19?/m1/s1 |
InChI-Schlüssel |
QMHPJZFQZXHJPT-IIYOLHEUSA-N |
Isomerische SMILES |
COCCN1C(=O)[C@H]2[C@@H](C1=O)C3(C4=C(C=CC(=C4)Br)NC3=O)NC2CCC(=O)O |
Kanonische SMILES |
COCCN1C(=O)C2C(NC3(C2C1=O)C4=C(C=CC(=C4)Br)NC3=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-YL]dodecanamide](/img/structure/B15173367.png)
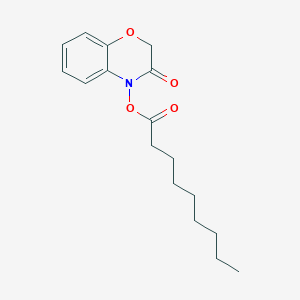
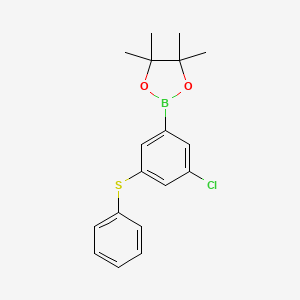
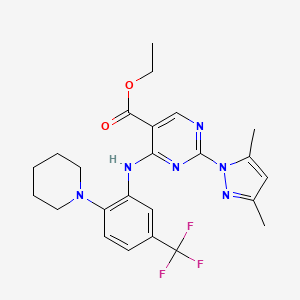
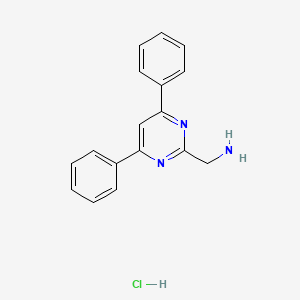
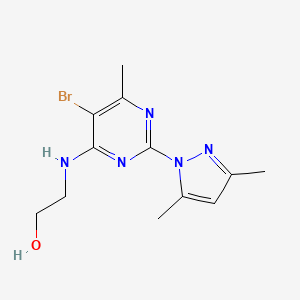

![4-Tert-butyl-2'-(2-chlorophenyl)-7'-methoxy-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B15173428.png)
![4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole](/img/structure/B15173442.png)

![1H-Pyrazole-1-butanenitrile, 4-[3-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-4-hydroxyphenyl]-](/img/structure/B15173459.png)
![1-(Methylselanyl)-2-[(1S)-1-(methylsulfanyl)ethyl]benzene](/img/structure/B15173467.png)
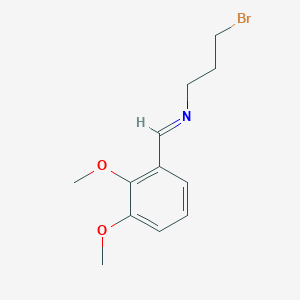
![(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B15173487.png)
